Oral Bioavailability of 3-(Aminomethyl)-5-methylhexanoic acid is ≥90% and Dose-Linear, Contrasting with Gabapentin's Saturable Absorption
Pregabalin maintains an absolute oral bioavailability of ≥90% across all clinically relevant doses, whereas gabapentin's bioavailability is saturable and decreases significantly at higher doses [1]. This fundamental difference in absorption kinetics is a primary reason for pregabalin's more predictable clinical profile [2].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | ≥90% (independent of dose) |
| Comparator Or Baseline | Gabapentin: 60% at 900 mg/day; 33% at 3600 mg/day |
| Quantified Difference | Pregabalin bioavailability remains ≥90% at all doses, whereas gabapentin bioavailability declines by 27 percentage points (from 60% to 33%) as the dose increases. |
| Conditions | Comparison of clinical pharmacology and efficacy studies [1] |
Why This Matters
This linear pharmacokinetic profile ensures predictable drug exposure and simplifies dose titration, reducing the risk of under- or over-dosing compared to gabapentin.
- [1] Bockbrader HN, Wesche D, Miller R, et al. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clin Pharmacokinet. 2010;49(10):661-9. View Source
- [2] Pruskowski J, Arnold RM. A Comparison of Pregabalin and Gabapentin in Palliative Care. Fast Fact #289. Palliative Care Network of Wisconsin. Published December 2, 2024. View Source
